N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N'-propanoylbenzohydrazide
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Overview
Description
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide typically involves multiple stepsThe final step involves the coupling of the pyrrolidine derivative with benzohydrazide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzohydrazide-containing molecules. Examples are:
- N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-acetylbenzohydrazide
- N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-butanoylbenzohydrazide .
Uniqueness
What sets N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C21H18F3N3O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-N'-propanoylbenzohydrazide |
InChI |
InChI=1S/C21H18F3N3O4/c1-2-17(28)27(25-19(30)13-7-4-3-5-8-13)16-12-18(29)26(20(16)31)15-10-6-9-14(11-15)21(22,23)24/h3-11,16H,2,12H2,1H3,(H,25,30) |
InChI Key |
KYSJQXCGCNVTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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